tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H32BClN2O5 and its molecular weight is 438.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Remember, this compound’s precise mechanism awaits further investigation. Researchers continue to explore its potential therapeutic applications, and perhaps one day, we’ll unravel its secrets completely! 🧪🔍 . If you have any more questions or need additional information, feel free to ask!
Biological Activity
Chemical Identity
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 438.75 g/mol. Its structure features a pyrrolidine core with a tert-butyl ester and a dioxaborolane moiety, which is significant for its biological interactions.
Biological Activity
Mechanism of Action
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, particularly in the context of cancer and infectious diseases. The presence of the pyridine and dioxaborolane groups suggests potential mechanisms involving enzyme inhibition or modulation of signal transduction pathways.
In Vitro Studies
Recent studies have indicated that derivatives of similar structures can exhibit potent inhibitory effects on cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range against various cancer types. Notably, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, demonstrating a significant selectivity over non-cancerous cells like MCF10A .
Case Studies
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Cancer Cell Proliferation Inhibition
In a study focusing on pyrimidine derivatives, compounds analogous to this compound exhibited strong anti-proliferative effects against various cancer cell lines. The data showed that these compounds could significantly inhibit cell growth while presenting lower toxicity profiles against normal cells . -
Metastasis Inhibition
Another significant finding was related to the compound's ability to inhibit lung metastasis in mouse models injected with MDA-MB-231 cells. The treatment led to reduced metastatic nodules compared to controls and established a promising therapeutic window for further development .
Table 1: Summary of Biological Activity
Activity Type | Target Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
Anti-proliferative | MDA-MB-231 (TNBC) | 0.126 | High |
Anti-proliferative | MCF10A (Normal) | > 2.0 | Low |
Metastasis Inhibition | Mouse Model | N/A | N/A |
Table 2: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C21H32BClN2O5 |
Molecular Weight | 438.75 g/mol |
CAS Number | 1262133-83-4 |
Purity | >95% |
Properties
IUPAC Name |
tert-butyl 3-[[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxymethyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BClN2O5/c1-19(2,3)28-18(26)25-9-8-14(12-25)13-27-15-10-16(17(23)24-11-15)22-29-20(4,5)21(6,7)30-22/h10-11,14H,8-9,12-13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZFPYJLHWLHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OCC3CCN(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674061 | |
Record name | tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-83-4 | |
Record name | tert-Butyl 3-({[6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}methyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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